molecular formula C11H19NO6S B2561794 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid CAS No. 1783603-67-7

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Cat. No. B2561794
CAS RN: 1783603-67-7
M. Wt: 293.33
InChI Key: ZFZPIEHEEMGHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protective group for amines. The compound also contains a thiomorpholine dioxo group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the Boc group, the thiomorpholine dioxo group, and the acetic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The Boc group is known to be stable under a variety of conditions but can be removed under acidic conditions. The thiomorpholine dioxo group and the acetic acid group may also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar Boc group. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Photoactive Peptides and Peptidomimetics

The incorporation of photo-controllable amino acids into peptide backbones has gained attention due to its potential in designing smart drugs and light-sensitive supramolecular systems . By introducing the DAE (diarylethene) moiety into peptides, researchers can create photoactive peptides. These peptides can switch between different conformations upon exposure to light, impacting their bioactivity and self-assembly behavior.

Functional Photoswitches

The DAE family moiety, specifically the DAE molecular photoswitch, serves as a functional photoswitch . It exhibits thermally irreversible photochromism, allowing rapid switching between isomers. Researchers explore its use in various applications, including molecular devices, sensors, and optoelectronic materials.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the specific biochemical or chemical processes it’s involved in .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The Boc group can be hazardous, as it can form tert-butyl alcohol and carbon dioxide when it decomposes. Proper personal protective equipment should be used when handling this compound .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent or an intermediate in organic synthesis, research might focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPIEHEEMGHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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